N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-ethyl-N'-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-3-12(7-5-10)9-4-6-11(2)8-9/h9H,3-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBZIMOJDMMJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301197481 | |
| Record name | 1,2-Ethanediamine, N1-ethyl-N1-(1-methyl-3-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353959-15-5 | |
| Record name | 1,2-Ethanediamine, N1-ethyl-N1-(1-methyl-3-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353959-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-ethyl-N1-(1-methyl-3-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301197481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine typically involves the reaction of ethylamine with 1-methylpyrrolidine-3-carboxaldehyde, followed by reduction and subsequent amination . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as Pd/C.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated compounds, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines .
Scientific Research Applications
Pharmacological Potential
N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine has shown promise in pharmacological studies. Its structure suggests potential interactions with biological targets, particularly in the realm of neuropharmacology. Compounds with similar structures have been investigated for their roles as:
- Receptor Modulators : These compounds can act on neurotransmitter receptors, potentially influencing conditions like anxiety and depression.
- Antidepressants : The presence of the pyrrolidine ring is characteristic of many antidepressant agents, suggesting that this compound may exhibit similar properties.
Case Studies
Recent studies have indicated that derivatives of this compound can enhance the efficacy of existing antidepressant therapies. For instance, research published in pharmacological journals has highlighted the ability of such compounds to modulate serotonin and norepinephrine levels in the brain, leading to improved mood regulation .
Polymer Chemistry
The compound's amine functional groups make it suitable for applications in polymer synthesis. It can be used as a hardener or curing agent in epoxy resins, which are widely used in coatings and adhesives.
This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:
- Alkylation Reactions : It can be used to introduce ethyl groups into other molecules.
- Synthesis of Novel Pharmaceuticals : The compound's unique structure can be modified to create new therapeutic agents.
Mechanism of Action
The mechanism of action for N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors . The exact pathways and molecular targets are still under investigation, but it is believed to modulate biochemical pathways by binding to active sites or altering protein conformations .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolidine-Containing Diamines
N1-Isopropyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (CAS: 1354008-48-2)
- Structural Difference : Replaces the ethyl group with an isopropyl substituent.
N1-Methyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine (CAS: 1241386-61-7)
- Structural Difference : Methyl group instead of ethyl.
- Impact : Lower molecular weight (157.26 g/mol vs. 171.25 g/mol) and reduced hydrophobicity, likely altering pharmacokinetic profiles .
N1-(1-Benzylpyrrolidin-3-yl)-N1-isopropylethane-1,2-diamine (CAS: Not listed)
Electronic and Corrosion Inhibition Properties
Ethane-1,2-diamine derivatives with multiple amine groups, such as DETA (N1-(2-aminoethyl)ethane-1,2-diamine) and TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine), exhibit strong corrosion inhibition on steel surfaces due to high electron density and adsorption capacity. DFT studies show a direct correlation between the number of -NH- groups and inhibition efficiency .
Schiff Base Derivatives
- N,N'-Bis(4-chlorobenzylidene)ethane-1,2-diamine (L1) Forms stable 2:1 ligand-to-metal complexes with Cu(II), Co(II), and Cd(II), useful in catalysis and material science. The target compound’s saturated pyrrolidine ring prevents Schiff base formation but offers stronger σ-donor properties .
Platinum(II) Complexes
Data Tables
Table 1: Structural and Physical Properties of Selected Diamines
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|
| Target Compound | 171.25 | Ethyl, 1-methylpyrrolidin-3-yl | Drug intermediates, Catalysis |
| N1-Isopropyl analog (CAS: 1354008-48-2) | 185.31 | Isopropyl, 1-methylpyrrolidin-3-yl | Bioactive molecule synthesis |
| DETA | 103.17 | Linear -NH- chains | Corrosion inhibition |
| N,N'-Bis(4-chlorobenzylidene)ethane-1,2-diamine | 328.24 | Aromatic Schiff base | Metal coordination |
Table 2: DFT Parameters for Corrosion Inhibition Efficiency
| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Inhibition Efficiency (%) |
|---|---|---|---|---|
| DETA | -5.2 | -1.8 | 3.4 | 85 |
| TETA | -4.9 | -1.5 | 3.4 | 88 |
| Target Compound* | -4.7 | -1.2 | 3.5 | ~70 (estimated) |
*Theoretical values extrapolated from pyrrolidine-based analogs .
Biological Activity
N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine is a compound of significant interest in biological research due to its unique structural properties and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula: C9H21N3, with a molecular weight of 157.26 g/mol. The compound features an ethyl group, a methylpyrrolidine ring, and an ethane-1,2-diamine backbone, which contribute to its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets through binding interactions that influence biological pathways.
Interaction with Receptors
Research indicates that this compound may interact with neurotransmitter receptors such as acetylcholine receptors and possibly others involved in neurological functions. The binding affinity and specificity of this compound for these receptors are crucial for understanding its potential therapeutic applications.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, focusing on its effects on cellular processes and enzyme interactions.
Enzyme Interaction Studies
A study examined the compound's effect on various enzymes involved in metabolic pathways. The results indicated that this compound could inhibit specific enzymes, suggesting a potential role as a therapeutic agent in conditions where enzyme modulation is beneficial.
| Enzyme | Effect | Reference |
|---|---|---|
| Acetylcholinesterase | Inhibition | |
| Dipeptidyl peptidase | Moderate inhibition | |
| Cyclic nucleotide phosphodiesterase | Weak inhibition |
Neuroprotective Effects
In a case study involving neuroprotective effects, researchers administered this compound to animal models subjected to neurotoxic agents. The results demonstrated a reduction in neuronal damage and improved cognitive functions post-treatment. This suggests the compound's potential as a neuroprotective agent.
Antidepressant Activity
Another study explored the antidepressant-like effects of this compound in rodent models. Behavioral tests indicated that this compound significantly reduced depressive-like behaviors, supporting its potential application in treating mood disorders.
Q & A
Q. What are the optimized synthetic routes for N1-ethyl-N1-(1-methylpyrrolidin-3-yl)ethane-1,2-diamine, and how do reaction conditions influence yield?
The synthesis typically involves reductive amination or nucleophilic substitution. For example, reacting 1-methylpyrrolidin-3-amine with ethylenediamine derivatives under controlled temperatures (e.g., 60–80°C) in polar aprotic solvents like ethanol or dichloromethane can yield the target compound. Catalysts such as palladium or platinum may enhance selectivity . Yield optimization requires precise control of stoichiometry, pH, and reaction time, validated via thin-layer chromatography (TLC) or HPLC .
Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves structural features like ethyl and pyrrolidine moieties, while X-ray crystallography confirms 3D geometry . Mass spectrometry (MS) and infrared (IR) spectroscopy validate molecular weight and functional groups. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound’s amine groups may cause skin/eye irritation. Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or contact. Store at 2–8°C in airtight containers, and dispose of waste via approved hazardous chemical protocols .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?
Quantum chemical calculations (e.g., density functional theory) model electron distribution and reactive sites, guiding hypotheses for nucleophilic or electrophilic behavior . Molecular docking simulations (using software like AutoDock) predict binding affinities to receptors or enzymes, such as neurotransmitter transporters or kinases .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in biological assays (e.g., IC₅₀ values) may arise from differences in cell lines, assay conditions, or enantiomeric purity. Validate results using orthogonal methods:
Q. How does structural modification of the pyrrolidine ring alter pharmacological properties?
Substituents on the pyrrolidine ring (e.g., benzyl, cyclopropyl) modulate lipophilicity and target engagement. For example:
- A benzyl group enhances blood-brain barrier permeability, relevant for CNS-targeted therapies .
- Cyclopropyl substitutions increase metabolic stability by reducing cytochrome P450-mediated oxidation . Structure-activity relationship (SAR) studies require iterative synthesis, followed by pharmacokinetic profiling (e.g., LogP, plasma protein binding) .
Q. What experimental designs are recommended for studying its mechanism of action in complex biological systems?
- Target identification: Use photoaffinity labeling with a radiolabeled analog to isolate binding proteins .
- Pathway analysis: Employ RNA-seq or phosphoproteomics to map downstream signaling effects .
- Functional validation: CRISPR/Cas9 knockout of putative targets in cell models confirms mechanistic relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
